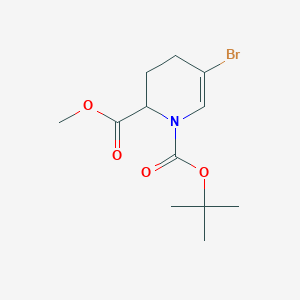

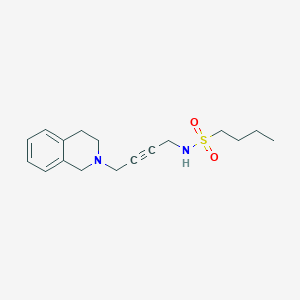

![molecular formula C15H19NO3 B2699207 2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid CAS No. 866150-57-4](/img/structure/B2699207.png)

2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid (IMCC) is a cyclopropane-containing amino acid derivative that has been used in various scientific research applications. It is a synthetic compound that has been synthesized using various methods. IMCC has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Cyclopropane derivatives have been synthesized and evaluated for their biological activities, such as inhibiting carbonic anhydrase and acetylcholinesterase enzymes, which are crucial in the treatment of diseases like Alzheimer's and Parkinson's. One study demonstrated the effectiveness of bromophenol derivatives with a cyclopropyl moiety as inhibitors for these enzymes, showing the potential of cyclopropane compounds in therapeutic applications (Boztaş et al., 2019).

Catalytic Regioselectivity Control

The regioselective cyclopropanation and subsequent ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones have been explored, leading to the production of various heterocyclic products. This process, catalyzed by palladium and iodine, demonstrates the versatility of cyclopropane compounds in synthesizing complex molecular structures, highlighting their significance in organic synthesis and medicinal chemistry (Ma et al., 2004).

Development of Versatile Chiral Cyclopropane Units

Research has been conducted on the development of chiral cyclopropane units as intermediates for synthesizing conformationally restricted analogues of biologically active compounds. This demonstrates the role of cyclopropane compounds in designing drugs with improved activity and specificity by restricting their conformation (Kazuta et al., 2002).

Reactions of Methylene- or Alkylidenecyclopropyl Ketones

An efficient synthesis method has been reported for hydropyrido[1,2-a]indole-6(7H)-ones via a Lewis acid-catalyzed tandem cyclopropane ring-opening/Friedel-Crafts alkylation sequence. This showcases the utility of cyclopropane compounds in constructing complex heterocyclic structures, which could have implications in drug development and synthetic organic chemistry (Patil et al., 2011).

Environmental and Health Applications

Apart from their applications in drug synthesis and organic chemistry, cyclopropane derivatives are also explored for environmental and health-related applications. For instance, the environmental exposure and potential health impacts of cyclohexane dicarboxylic acid derivatives have been studied, indicating the relevance of cyclopropane compounds in environmental health sciences (Silva et al., 2013).

Propiedades

IUPAC Name |

2-[(3-methyl-4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-8(2)11-5-4-10(6-9(11)3)16-14(17)12-7-13(12)15(18)19/h4-6,8,12-13H,7H2,1-3H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWFBWXTLWDLEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2CC2C(=O)O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2699126.png)

![1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2699128.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2699129.png)

![3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2699133.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2699141.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2699143.png)